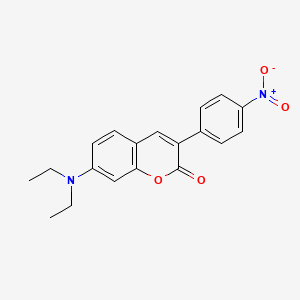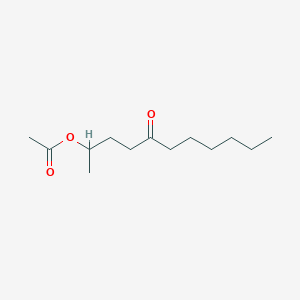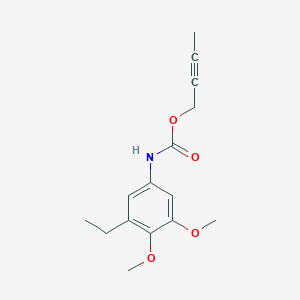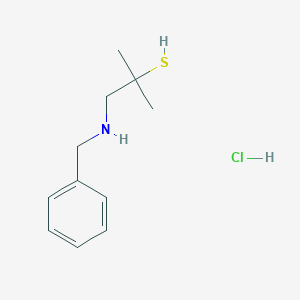
1-(Benzylamino)-2-methylpropane-2-thiol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylamino)-2-methylpropane-2-thiol;hydrochloride is an organic compound that features a benzylamino group attached to a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-2-methylpropane-2-thiol;hydrochloride typically involves the reaction of benzylamine with 2-methylpropane-2-thiol under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization or chromatography, is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylamino)-2-methylpropane-2-thiol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiol derivatives.
Substitution: Substituted benzylamino derivatives.
Scientific Research Applications
1-(Benzylamino)-2-methylpropane-2-thiol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis to introduce benzylamino and thiol functionalities into complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Benzylamino)-2-methylpropane-2-thiol;hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Benzylamine: Shares the benzylamino group but lacks the thiol functionality.
2-Methylpropane-2-thiol: Contains the thiol group but lacks the benzylamino group.
N-Benzyl-2-methylpropane-2-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness: 1-(Benzylamino)-2-methylpropane-2-thiol;hydrochloride is unique due to the presence of both benzylamino and thiol groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
CAS No. |
82626-95-7 |
|---|---|
Molecular Formula |
C11H18ClNS |
Molecular Weight |
231.79 g/mol |
IUPAC Name |
1-(benzylamino)-2-methylpropane-2-thiol;hydrochloride |
InChI |
InChI=1S/C11H17NS.ClH/c1-11(2,13)9-12-8-10-6-4-3-5-7-10;/h3-7,12-13H,8-9H2,1-2H3;1H |
InChI Key |
MBHROWAAJIKSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=CC=C1)S.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


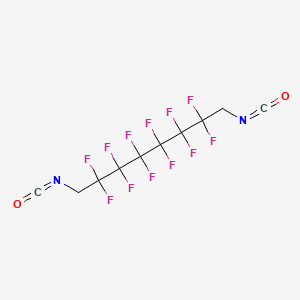
acetate](/img/structure/B14423951.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
![6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14423970.png)
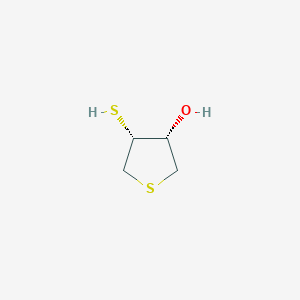

![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
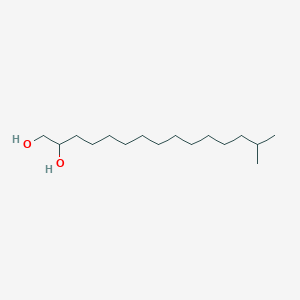
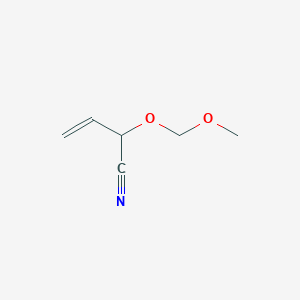
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
